molecular formula C6H9NO5 B1670830 Dimethyloxaloylglycine CAS No. 89464-63-1

Dimethyloxaloylglycine

Cat. No. B1670830
CAS RN: 89464-63-1
M. Wt: 175.14 g/mol
InChI Key: BNJOZDZCRHCODO-UHFFFAOYSA-N
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Description

Dimethyloxalylglycine (DMOG) is a cell-permeable, competitive inhibitor of prolyl hydroxylase domain-containing proteins (PHDs) and hypoxia-inducible factor prolyl hydroxylases (HIF-PHs). It is an analog of α-ketoglutarate and is known for its ability to stabilize and accumulate hypoxia-inducible factor-1α (HIF-1α) in vitro and in vivo . DMOG is widely used in scientific research due to its role in mimicking hypoxia and regulating various cellular processes.

Safety and Hazards

DMOG is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It is advised against food, drug, pesticide, or biocidal product use .

Future Directions

DMOG has been recognized as a new potential tool in MSC priming instead of hypoxia incubators or chambers . It has been observed that low doses of DMOG trigger exosomes to exert enhanced proangiogenic activity in cell-free therapeutic applications . This contributes to bone regeneration and angiogenesis in the critical-sized calvarial defect rat model in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

DMOG can be synthesized through the esterification of oxalyl chloride with dimethylamine, followed by hydrolysis to yield dimethyloxalylglycine. The reaction typically involves the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process .

Industrial Production Methods

Industrial production of DMOG involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

DMOG primarily undergoes reactions related to its role as a hypoxia mimetic agent. It can participate in oxidation and reduction reactions, particularly those involving the stabilization of HIF-1α .

Common Reagents and Conditions

Common reagents used in reactions involving DMOG include α-ketoglutarate, prolyl hydroxylase inhibitors, and various solvents like dimethyl sulfoxide (DMSO) and water. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal activity .

Major Products Formed

The major products formed from reactions involving DMOG are typically related to the stabilization of HIF-1α and the subsequent activation of downstream signaling pathways. This includes the upregulation of genes involved in angiogenesis, metabolism, and cell survival .

Comparison with Similar Compounds

properties

IUPAC Name

methyl 2-[(2-methoxy-2-oxoethyl)amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO5/c1-11-4(8)3-7-5(9)6(10)12-2/h3H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJOZDZCRHCODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339961
Record name DMOG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89464-63-1
Record name DMOG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89464-63-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of Dimethyloxaloylglycine and how does it interact with it?

A1: this compound primarily targets the family of prolyl hydroxylase domain-containing proteins (PHDs). [] These enzymes are responsible for hydroxylating the alpha subunit of hypoxia-inducible factors (HIFs), ultimately leading to their degradation under normoxic conditions. This compound competitively inhibits PHDs by mimicking their natural substrate, 2-oxoglutarate, thereby stabilizing HIFs and mimicking a hypoxic response. [, ]

Q2: What are the downstream consequences of this compound-mediated PHD inhibition?

A2: Inhibition of PHDs by this compound leads to the stabilization and activation of HIFs, particularly HIF-1α and HIF-2α. [, , ] This activation triggers the transcription of numerous genes involved in crucial cellular processes, including:

  • Angiogenesis: VEGF, Flt-1, KDR/Flk-1 [, ]
  • Glycolysis: Glucose transporter 1 (GLUT-1), Phosphoglycerate Kinase 1 [, ]
  • Erythropoiesis: Erythropoietin (EPO) [, ]
  • Cell proliferation and survival: [, ]

Q3: this compound induces a hypoxic response. What are the potential benefits of this in a therapeutic context?

A3: Inducing a hypoxic response with this compound can be beneficial in situations where enhancing these processes is desired, such as:

  • Tissue regeneration: Promoting angiogenesis and cell survival in ischemic tissues [, , , ]
  • Anemia treatment: Increasing EPO production for red blood cell synthesis [, ]
  • Cancer therapy: Modulating tumor microenvironment and response to treatment [, , , ]

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